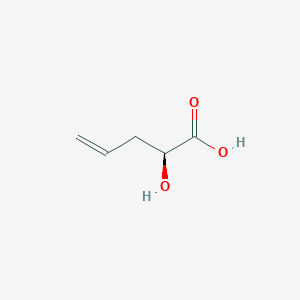

(S)-2-Hydroxypent-4-enoic acid

Description

Significance and Research Context of Chiral α-Hydroxy Acids

Chiral α-hydroxy acids are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.org This structural motif is prevalent in numerous natural products and pharmaceuticals, rendering them crucial building blocks in synthetic organic chemistry. wiley.comresearchgate.net The stereochemistry of the α-carbon is often critical for the biological activity of the final product, making the enantioselective synthesis of these acids a key area of research. wiley.comnih.gov

The utility of chiral α-hydroxy acids stems from their dual functionality. The carboxylic acid and hydroxyl groups provide reactive handles for a variety of chemical transformations, including esterification, oxidation, and cyclization. smolecule.com Furthermore, the inherent chirality of these molecules can be exploited to control the stereochemical outcome of subsequent reactions, a concept central to asymmetric synthesis. wiley.com Well-known examples like lactic acid, mandelic acid, and tartaric acid have been extensively used as starting materials for the synthesis of a wide array of commercially important products. wiley.com

Scope and Objectives of Academic Research on (S)-2-Hydroxypent-4-enoic Acid

Academic research on this compound is primarily driven by its potential as a versatile chiral building block. The presence of both a stereocenter and a terminal alkene in a relatively small C5 framework makes it an attractive starting material for the synthesis of more complex chiral molecules, particularly oxygen-containing heterocycles like lactones and tetrahydrofurans. vulcanchem.com

The main objectives of the research in this area can be summarized as follows:

Development of Efficient Enantioselective Syntheses: A primary focus is the development of practical and highly stereoselective methods to produce this compound. This includes enzymatic reductions and organometallic-mediated reactions that can provide the desired (S)-enantiomer with high enantiomeric excess. vulcanchem.comlookchem.com

Exploration of its Synthetic Utility: Researchers are actively investigating the transformation of this compound into various valuable chemical entities. Its use as a precursor for the synthesis of γ-lactones and tetrahydrofuran (B95107) derivatives is of particular interest due to the prevalence of these motifs in natural products. vulcanchem.com

Application in Asymmetric Catalysis: The enantiopure nature of this compound and its derivatives makes them potential candidates for use as chiral auxiliaries or ligands in asymmetric catalysis. vulcanchem.com This involves using the inherent chirality of the molecule to influence the stereochemical course of other reactions.

The table below summarizes some of the key properties of 2-hydroxypent-4-enoic acid.

| Property | Value |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.12 g/mol |

| Appearance | White solid |

| Melting Point | ~133°C |

| Solubility | Water, ethanol, and ether |

Data sourced from multiple references. smolecule.comalfa-chemistry.comechemi.com

Further research into the synthesis and applications of this compound continues to be a valuable endeavor, promising new and efficient routes to important chiral molecules.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(2S)-2-hydroxypent-4-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m0/s1 |

InChI Key |

VFSVBYJVPHDQQC-BYPYZUCNSA-N |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)O |

Canonical SMILES |

C=CCC(C(=O)O)O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Elucidation

Systematic IUPAC Nomenclature and Common Academic Designations

The compound is systematically named (S)-2-Hydroxypent-4-enoic acid according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). This name precisely describes the molecule's structure: a five-carbon chain ("pent") with a carboxylic acid as the principal functional group ("-oic acid"), a double bond between carbons 4 and 5 ("-4-en"), and a hydroxyl group at the second carbon ("2-Hydroxy-"). The "(S)-" prefix specifies the stereochemical configuration at the chiral center, which is carbon 2.

In academic literature and chemical databases, it may also be referred to by its CAS Registry Number, 67951-43-3 . chemicalbook.com While less descriptive, this number provides a unique identifier for this specific chemical substance.

Absolute Stereochemistry and Enantiomeric Configuration

The stereochemistry of this compound is defined by the spatial arrangement of the substituents around the chiral center at carbon 2. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration. For the substituents attached to C2 (–COOH, –OH, –CH2CH=CH2, and –H), the priorities are as follows:

–OH (highest atomic number of the atom directly attached)

–COOH

–CH2CH=CH2

–H (lowest priority)

With the lowest priority group (–H) oriented away from the viewer, the sequence from highest to lowest priority (–OH to –COOH to –CH2CH=CH2) proceeds in a counter-clockwise direction. This arrangement corresponds to the (S) configuration . Its mirror image, which is a non-superimposable enantiomer, would be designated as (R)-2-Hydroxypent-4-enoic acid.

Advanced Spectroscopic Characterization for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm are:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on -COOH | ~12.0 - 13.0 | Singlet (broad) | - |

| H on -OH | Variable (broad) | Singlet (broad) | - |

| H2 (CH) | ~4.3 | Doublet of Doublets (dd) | ~4.5, ~7.5 |

| H3 (CH₂) | ~2.5 | Multiplet (m) | - |

| H4 (CH) | ~5.8 | Multiplet (m) | - |

| H5 (CH₂) | ~5.2 | Multiplet (m) | - |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~175 |

| C2 (CH-OH) | ~70 |

| C3 (CH₂) | ~38 |

| C4 (=CH) | ~132 |

| C5 (=CH₂) | ~118 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₅H₈O₃, leading to a molecular weight of approximately 116.12 g/mol . chemicalbook.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 116. Key fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl group, the loss of the carboxyl group (COOH), and cleavage of the carbon-carbon bonds.

| m/z Value | Possible Fragment |

| 116 | [M]⁺ |

| 99 | [M - OH]⁺ |

| 71 | [M - COOH]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| O-H (Alcohol) | 3500-3200 (broad) |

| C=O (Carboxylic Acid) | 1725-1700 |

| C=C (Alkene) | 1680-1620 |

| C-O (Alcohol/Acid) | 1300-1000 |

The broadness of the hydroxyl stretches is due to hydrogen bonding.

Chiroptical Methods for Absolute Configuration (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) is a critical technique for confirming the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For α-hydroxy acids, the n→π* electronic transition of the carboxyl chromophore typically gives rise to a CD band around 210-220 nm. researchgate.net The sign of this Cotton effect is often correlated with the absolute stereochemistry at the α-carbon. For many (S)-α-hydroxy acids, a positive Cotton effect is observed in this region. researchgate.net The presence of the C=C double bond may introduce additional electronic transitions that could influence the ECD spectrum, potentially leading to more complex spectra that can be compared with computational predictions to confirm the (S) configuration.

Conformational Analysis and Theoretical Structural Studies

A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the conformational analysis or theoretical structural elucidation of this compound. While computational methods such as Density Functional Theory (DFT) and ab initio calculations are standard approaches for determining the stable conformations, rotational energy barriers, and detailed geometric parameters (bond lengths, bond angles, and dihedral angles) of organic molecules, no such data appears to be publicly available for this particular compound.

Theoretical studies on structurally related molecules, such as other chiral α-hydroxy acids and α,β-unsaturated carboxylic acids, have been performed. These studies typically reveal that the conformational landscape is primarily governed by the rotational freedom around single bonds, particularly the C-C bonds of the carbon backbone and the C-O bond of the hydroxyl group. The relative energies of different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and electronic effects like hyperconjugation.

Without dedicated computational studies, any discussion of the specific conformational preferences of this compound remains speculative. Detailed research would be required to calculate the potential energy surface, identify the global and local energy minima corresponding to stable conformers, and determine the energy barriers for interconversion between them. Such studies would provide valuable insights into the molecule's three-dimensional structure and its potential interactions in a biological or chemical context.

Due to the absence of specific research data, a data table for conformational analysis cannot be generated at this time.

Advanced Synthetic Methodologies for S 2 Hydroxypent 4 Enoic Acid and Its Chiral Derivatives

Enantioselective Chemical Synthesis Approaches

The precise installation of the stereocenter at the C2 position is a critical challenge in the synthesis of (S)-2-hydroxypent-4-enoic acid. Various enantioselective chemical strategies have been developed to address this, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com This approach is advantageous due to the predictable and reliable nature of the reactions, often resulting in high diastereoselectivity. psu.edu The auxiliaries can often be recycled, and the diastereomeric products can be separated using standard purification techniques. psu.edu

One notable example involves the use of 8-phenylmenthyl glyoxalate as a chiral auxiliary. The reaction of the hydrate (B1144303) of 8-phenylmenthyl glyoxalate with an organoindium reagent derived from allyl bromide and indium metal in water yields this compound with a diastereoselectivity of 85%. vulcanchem.com This method provides a valuable alternative to Grignard reactions, which can lead to undesired byproducts. vulcanchem.com

Another effective chiral auxiliary is Oppolzer's sultam. The diastereoselective ene reaction of 1,1-disubstituted alkenes with N-glyoxyloyl-(2R)-bornane-10,2-sultam, a derivative of Oppolzer's sultam, proceeds in the presence of zinc bromide (ZnBr2) to produce chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives with diastereomeric excesses ranging from 72% to 94%. lookchem.comresearchgate.net

The use of cis-1-arylsulfonamido-2-indanols as chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions of their acrylate (B77674) esters with cyclopentadiene (B3395910) has also been reported to provide high endo-diastereoselectivities. nih.gov While not directly producing this compound, this demonstrates the utility of this class of auxiliaries in controlling stereochemistry in reactions that could be adapted for its synthesis.

Asymmetric Catalysis (e.g., Lewis Acid-Promoted Ene Reactions, Metal-Catalyzed Processes)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Lewis Acid-Promoted Ene Reactions: The carbonyl-ene reaction is a powerful tool for carbon-carbon bond formation. inflibnet.ac.in Lewis acids can accelerate these reactions, allowing them to proceed under milder conditions and with greater control of stereochemistry. inflibnet.ac.in For instance, the ene reaction between chiral glyoxylic acid derivatives and 1,1-disubstituted alkenes can be effectively promoted by zinc bromide (ZnBr2). lookchem.comresearchgate.net This method has been used to synthesize chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives. lookchem.comglobalauthorid.com While strong Lewis acids like tin tetrachloride (SnCl4) can offer excellent diastereoselectivity, they can also cause polymerization of reactive olefins. lookchem.com ZnBr2 presents a milder, less toxic, and more economical alternative that does not require anhydrous conditions or low temperatures. lookchem.com

Metal-Catalyzed Processes: Transition metal catalysis offers a versatile platform for asymmetric synthesis. Copper(II)-catalyzed Hosomi–Sakurai reactions have been employed for the enantioselective synthesis of (R)-methyl 2-hydroxypent-4-enoate, the enantiomer of the corresponding ester of the target molecule. vulcanchem.com This reaction involves the addition of allyltrimethylsilane (B147118) to α-ketoesters, achieving up to 95% enantiomeric excess (ee). vulcanchem.com Rhodium-catalyzed 1,4-addition of arylboronic acids to enones represents another powerful method for creating chiral centers, which could be adapted for the synthesis of derivatives of 2-hydroxypent-4-enoic acid. researchgate.net Palladium-catalyzed coupling of alcohols with propadienyl ethers has also been used to create precursors for ring-closing metathesis, a strategy that can be employed in the synthesis of complex molecules from building blocks like 2-hydroxypent-4-enoic acid derivatives. psu.edu

Multi-Step Total Synthesis Strategies Utilizing this compound as a Key Chiral Intermediate

The utility of this compound as a chiral building block is demonstrated in its application in the total synthesis of complex natural products. For example, derivatives of this acid are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.gov The enantiomer, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester, is a crucial intermediate for these pharmaceuticals. nih.gov The synthesis of largazole, a cyclic depsipeptide with potent biological activity, also involves a β-hydroxy carboxylic acid fragment that can be derived from precursors like 3-hydroxypent-4-enoic acid. nih.gov These examples underscore the importance of having efficient access to enantiomerically pure forms of 2-hydroxypent-4-enoic acid and its analogues for the construction of medicinally relevant molecules.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. psu.edu These methods often proceed under mild conditions and can provide excellent enantioselectivity.

Enzyme-Catalyzed Hydrolysis and Reduction for Enantioselective Production

Enzymes, particularly dehydrogenases and lipases, have proven effective in the enantioselective production of this compound.

Enzyme-Catalyzed Reduction: Stereoselective bioreductions of α-keto acids are a prominent method for synthesizing (S)-hydroxy acids. vulcanchem.com For example, D-2-hydroxyisocaproate dehydrogenase (hicDH) from Lactobacillus delbrueckii catalyzes the reduction of 2-oxopent-4-enoic acid to this compound with greater than 99% enantiomeric excess (ee). vulcanchem.com This enzyme exhibits broad substrate specificity, enabling its use in scalable production processes while avoiding racemization. vulcanchem.com Similarly, enzymes from Bacillus stearothermophilus have been used for the same transformation, achieving a 75% yield and 98% ee. vulcanchem.com Whole cells of Candida parapsilosis have also been utilized for the deracemization of related α-hydroxy esters, yielding the (S)-enantiomer with excellent enantiomeric excess. researchgate.net

Table 1: Enzymatic Reduction for this compound Synthesis

| Enzyme Source | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Lactobacillus delbrueckii (hicDH) | 2-Oxopent-4-enoic acid | 90 | >99 | vulcanchem.com |

| Bacillus stearothermophilus | 2-Oxopent-4-enoic acid | 75 | 98 | vulcanchem.com |

Enzyme-Catalyzed Hydrolysis: Lipases are commonly used for the kinetic resolution of racemic esters. researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. researchgate.netacs.org This method has been applied to the synthesis of both enantiomers of 3-hydroxypent-4-enoic acid, a related compound, through lipase-catalyzed kinetic resolution. acs.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of both chemical and biocatalytic methods to create efficient and selective reaction sequences. psu.edunih.gov These pathways often use an enzymatic step to introduce chirality, which is then elaborated upon using traditional organic reactions.

An example of a chemoenzymatic approach is the synthesis of both enantiomers of 4-hydroxycyclohex-2-en-1-one, where an enzyme-mediated hydrolysis of an α-acetoxy enone is a key step in establishing the stereocenter. nih.gov Similarly, a chemoenzymatic synthesis of stagonolide-C has been reported, highlighting the power of combining chemical and enzymatic transformations. molaid.com For the synthesis of this compound, a chemoenzymatic route could involve the enzymatic reduction of an α-keto ester followed by chemical transformations of the resulting hydroxy acid. For instance, a one-pot process combining the enzyme-catalyzed hydrolysis of an α-keto ester and subsequent reduction of the ketone has been used to prepare related unsaturated α-hydroxy acids in excellent yields and enantiomeric excesses. researchgate.netlookchem.comresearchgate.netresearchgate.net

Novel Synthetic Transformations and Post-Modification Strategies

The intrinsic functionalities of this compound, namely the chiral α-hydroxy acid moiety and the terminal alkene, render it a versatile scaffold for a variety of novel synthetic transformations and post-modification strategies. These approaches leverage the existing stereocenter and reactive sites to construct more complex chiral molecules and functionalized derivatives. Research in this area focuses on developing stereoselective reactions that modify the carbon backbone and on strategic alterations of the functional groups to access diverse chemical libraries.

Diastereoselective Ene Reactions for Backbone Elaboration

A significant advancement in elaborating the structure of this compound analogues involves the diastereoselective carbonyl-ene reaction. This method allows for the synthesis of chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives. globalauthorid.comacs.org Studies have demonstrated that reacting chiral derivatives of glyoxylic acid with various 1,1-disubstituted olefins in the presence of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), proceeds effectively. researchgate.net This reaction creates a new carbon-carbon bond at the C4 position with good yields and high diastereoselectivity, typically ranging from 72% to 94% de. researchgate.net The choice of chiral auxiliary attached to the glyoxylate (B1226380) is crucial for directing the stereochemical outcome of the reaction. researchgate.net

| Olefin Substrate | Chiral Auxiliary | Catalyst | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| 1,1-Disubstituted Olefins | Oppolzer's Sultam | ZnBr₂ (equimolar or catalytic) | 72–94% | researchgate.net |

| 1,1-Disubstituted Olefins | 8-Phenylmenthol | ZnBr₂ (equimolar or catalytic) | High | researchgate.net |

Post-Modification of the Allyl Side Chain

The terminal double bond of this compound serves as a key site for post-modification, enabling the introduction of diverse functional groups. One innovative strategy involves incorporating this compound as a "masked hydrophilic" monomer into an oligoester scaffold. epfl.chepfl.chdntb.gov.ua In this approach, an alternating sequence of a hydrophobic α-hydroxy acid and this compound is synthesized. epfl.chepfl.ch Subsequently, the pendant allyl groups can be quantitatively modified in a single step. epfl.ch A common method for this is the free-radical addition of ω-functional thiols, which allows for the creation of a library of oligoesters with identical chain lengths and monomer sequences but varying side-chain functionalities. epfl.ch

| Modification Reaction | Reagents | Resulting Functionality | Synthetic Goal | Reference |

|---|---|---|---|---|

| Radical Thiol-ene Addition | ω-Functional Thiols, Radical Initiator | Thioether linkage with various terminal functional groups (e.g., -OH, -COOH, -NH₂) | Generation of libraries of sequence-defined, functionalized oligoesters ("foldamers") | epfl.ch |

| Halolactonization | Iodine (I₂) or N-Bromosuccinimide (NBS), Base | Halogenated γ-lactone ring system | Synthesis of functionalized heterocyclic structures | biointerfaceresearch.com |

Synthesis of Advanced Chiral Derivatives

The this compound framework is also a starting point for the multi-step synthesis of highly complex and specialized chiral molecules. An example is the synthesis of advanced matrix metalloproteinase (MMP) inhibitors. nih.gov This process involves a series of transformations starting from a protected amino derivative of the pentenoic acid structure. The synthesis showcases how both the carboxyl group and the amino group (in place of the hydroxyl) can be systematically modified. Key steps include N-alkylation, selective deprotection of the ester, and subsequent amide bond formation, demonstrating the utility of the chiral scaffold in building sophisticated molecular architectures. nih.gov

| Starting Material Class | Transformation Step | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|---|

| tert-Butyl (S)-2-(sulfonamido)pent-4-enoate | N-Benzylation | Benzyl bromide, Potassium carbonate, DMF | N-Benzyl sulfonamide derivative | nih.gov |

| N-Benzyl sulfonamide tert-butyl ester | Ester Deprotection | Trifluoroacetic acid, Dichloromethane | N-Benzyl sulfonamide carboxylic acid | nih.gov |

| N-Benzyl sulfonamide carboxylic acid | Amide Coupling | O-tetrahydro-2-H-pyran-2-yl-hydroxylamine, EDC, HOBT, NMM | N-Hydroxypent-4-enamide derivative | nih.gov |

Biosynthesis and Metabolic Context in Non Clinical Research

Natural Occurrence and Isolation from Biological Systems (e.g., Fungi, Plants)

2-Hydroxypent-4-enoic acid has been identified and isolated from a variety of natural sources, including both plants and microorganisms. smolecule.com Initial discovery of the compound, also known as beta-vinyllactic acid, was from the roots of the tobacco plant, Nicotiana tabacum. smolecule.com It has also been noted to be extractable from certain fungal species. smolecule.com

While the general compound is found in nature, specific stereoisomers are often linked to particular organisms and metabolic products. The (R)-enantiomer, (D-2-hydroxypent-4-enoic acid), is a known constituent of toxic cyclodepsipeptides, such as roseotoxin B and destruxin A, which are produced by the fungus Trichothecium roseum. mdpi.comresearchgate.net In contrast, a chlorinated derivative of the (S)-enantiomer, named pitinoic acid C ((S)-2-hydroxy-5-chloro-pent-4-enoic acid), has been isolated from marine cyanobacteria. nih.govnih.gov This derivative was identified as a component of a larger ester, pitinoic acid B, from a cyanobacterium collected in Guam. nih.gov The (S) configuration of the stereocenter at C2' in pitinoic acid C was confirmed through chemical analysis. nih.gov

| Compound/Isomer | Natural Source | Organism Type | Reference |

|---|---|---|---|

| 2-Hydroxypent-4-enoic acid (general) | Nicotiana tabacum (Tobacco) | Plant | smolecule.com |

| (R)-2-Hydroxypent-4-enoic acid | Trichothecium roseum | Fungus | mdpi.comresearchgate.net |

| (S)-2-hydroxy-5-chloro-pent-4-enoic acid (Pitinoic Acid C) | Marine Cyanobacterium | Cyanobacterium | nih.govnih.gov |

Proposed Biosynthetic Pathways and Precursors in Microorganisms

The biosynthesis of (S)-2-hydroxypent-4-enoic acid in microorganisms is proposed to proceed via the reduction of its corresponding α-keto acid, 2-oxopent-4-enoic acid. vulcanchem.comwikipedia.org This keto acid is a known metabolite formed through various pathways, including the dehydration of 4-hydroxy-2-oxopentanoate (B1241807) by the enzyme 2-oxopent-4-enoate (B1242333) hydratase. wikipedia.org It is also a tautomer of 2-hydroxy-2,4-pentadienoate, an intermediate in the microbial degradation of compounds like cinnamate. ecmdb.ca

The crucial step for forming the (S)-enantiomer is the stereoselective reduction of the ketone group at the C2 position of 2-oxopent-4-enoic acid. This reaction is catalyzed by specific dehydrogenases or reductases. For instance, D-2-hydroxyisocaproate dehydrogenase (hicDH) from Lactobacillus delbrueckii has been shown to catalyze the reduction of α-keto acids to their corresponding (S)-hydroxy acids with high enantiomeric excess, demonstrating a viable enzymatic route to the (S)-isomer. vulcanchem.com The upstream precursors for 2-oxopent-4-enoic acid can be derived from central metabolism, with pathways originating from intermediates such as pyruvate. google.com

| Step | Precursor | Product | Enzyme Class/Example | Reference |

|---|---|---|---|---|

| 1 | 4-Hydroxy-2-oxopentanoate | 2-Oxopent-4-enoic acid | 2-Oxopent-4-enoate hydratase | wikipedia.org |

| 2 | 2-Oxopent-4-enoic acid | This compound | Dehydrogenase/Reductase (e.g., D-2-hydroxyisocaproate dehydrogenase) | vulcanchem.com |

Role as a Metabolite or Structural Component within Complex Natural Products (e.g., cyclodepsipeptides)

2-Hydroxypent-4-enoic acid serves as a non-proteinogenic building block in the biosynthesis of complex secondary metabolites, particularly in fungi and cyanobacteria. mdpi.comnih.gov Its incorporation adds structural diversity and influences the biological activity of the final natural product. The (R)-isomer is a well-documented component of several fungal cyclodepsipeptides, which are cyclic peptides containing one or more ester bonds (depsipeptide bonds). mdpi.comresearchgate.net Notable examples include the toxic metabolites destruxin A and roseotoxin B, produced by Trichothecium roseum. mdpi.comresearchgate.net

The (S)-isomer, in its chlorinated form (pitinoic acid C), acts as a structural component of pitinoic acid B, a lipid ester isolated from a marine cyanobacterium. nih.gov In this case, pitinoic acid B is an ester formed between a fatty acid (pitinoic acid A) and the (S)-configured hydroxy acid (pitinoic acid C). nih.gov This natural product demonstrates a "prodrug" strategy, where two different bioactive molecules are linked via an ester bond. nih.gov

The integration of 2-hydroxypent-4-enoic acid into larger molecules occurs through the reactivity of its hydroxyl and carboxyl functional groups.

In Cyclodepsipeptides: The molecule is incorporated into a peptide backbone via two distinct bonds. The carboxyl group of the hydroxy acid forms a standard amide (peptide) bond with the N-terminus of an amino acid. The hydroxyl group at the C2 position forms an ester linkage with the C-terminal carboxyl group of the peptide chain, creating the characteristic depsipeptide bond and closing the ring structure. researchgate.net This is the integration method seen for the (R)-isomer in destruxins. researchgate.net

In Esters: The hydroxyl group can be esterified with a carboxylic acid. In the case of pitinoic acid B, the hydroxyl group of (S)-2-hydroxy-5-chloro-pent-4-enoic acid is esterified with the carboxyl group of 5-methylene decanoic acid (pitinoic acid A). nih.gov

| Natural Product Type | Example | Linkage Type | Functional Groups Involved | Reference |

|---|---|---|---|---|

| Cyclodepsipeptide | Destruxin A | Amide and Ester (Depsipeptide) | Carboxyl group (amide bond) and Hydroxyl group (ester bond) | researchgate.net |

| Lipid Ester | Pitinoic Acid B | Ester | Hydroxyl group | nih.gov |

The biosynthesis of natural products containing 2-hydroxypent-4-enoic acid involves a series of specialized enzymes. The formation of the precursor, 2-oxopent-4-enoic acid, can be catalyzed by enzymes such as 2-oxopent-4-enoate hydratase or 2-hydroxymuconate-semialdehyde hydrolase. wikipedia.org The stereospecific reduction of this keto acid to the (S)-hydroxy acid is performed by a reductase or dehydrogenase. vulcanchem.com

The subsequent incorporation of the hydroxy acid into a larger peptide or polyketide structure is typically managed by large, modular enzyme complexes. In the case of cyclodepsipeptides like the destruxins, this is accomplished by Non-Ribosomal Peptide Synthetases (NRPS). These multienzyme systems select, activate, and link amino acid and hydroxy acid monomers in a specific sequence to assemble the final product. While the specific NRPS responsible for incorporating the (S)-isomer has not been detailed, the general mechanism is understood from studies of related systems.

Chemical Reactivity and Mechanistic Investigations of S 2 Hydroxypent 4 Enoic Acid

Transformations Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for transformations such as esterification and amidation, converting the acid into valuable derivatives.

Esterification The conversion of (S)-2-Hydroxypent-4-enoic acid to its corresponding esters is a common transformation. This can be achieved through standard acid-catalyzed esterification, often referred to as Fischer esterification, by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions. libretexts.org For instance, reaction with methanol (B129727) yields methyl (S)-2-hydroxypent-4-enoate. This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org

More advanced esterification methods are employed for coupling with complex molecules. The esterification of the 2-hydroxy-pent-4-enoic acid moiety with other fatty acids has been noted in natural products. nih.gov For the synthesis of complex natural products, milder and more specialized methods like the Shiina esterification can be utilized to merge the acid with sensitive or sterically hindered alcohols. acs.org

Amidation The carboxylic acid can also be converted into amides through reaction with primary or secondary amines. libretexts.org This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents to facilitate the formation of the amide bond and form water as a byproduct. libretexts.org This reactivity is fundamental and analogous to the formation of polyamides from the reaction of diacids and diamines. libretexts.org The resulting amides of this compound are precursors for various biologically relevant molecules.

Reactions at the Hydroxyl Group (e.g., Oxidation, Etherification)

The secondary hydroxyl group at the C2 position is a key site for redox manipulations and ether formation.

Oxidation The secondary alcohol can be oxidized to the corresponding ketone, yielding 2-oxopent-4-enoic acid. wikipedia.org This transformation can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include chromium-based reagents like chromium trioxide or milder, more selective methods such as the Swern oxidation. thieme-connect.de The choice of oxidant is crucial to avoid unwanted side reactions at the alkene moiety.

Etherification While direct intermolecular etherification is less common, the hydroxyl group's nucleophilicity is exploited in intramolecular cyclization reactions. A prominent example is iodoetherification, where the hydroxyl group attacks an activated alkene to form a cyclic ether, specifically a tetrahydrofuran (B95107) derivative. vulcanchem.com This reaction underscores the potential of the hydroxyl group to act as an intramolecular nucleophile under specific conditions.

Electrophilic and Nucleophilic Reactions at the Alkene Moiety (e.g., Michael Additions, Iodolactonization)

The terminal double bond is susceptible to a range of addition reactions, including both electrophilic and nucleophilic attacks.

Michael Additions While this compound itself is not a classic Michael acceptor, its derivatives can be. For example, its corresponding lactone, 4-hydroxypent-2-enoic acid lactone, readily undergoes Michael additions with various nucleophiles. cdnsciencepub.com Facile additions have been confirmed with nucleophiles such as α-toluenethiol, methylamine, and benzylamine. cdnsciencepub.comresearchgate.net This reactivity is attributed to the α,β-unsaturated nature of the lactone, which activates the alkene for conjugate addition. cdnsciencepub.com Similarly, ester derivatives like (R)-Methyl 2-hydroxypent-4-enoate are also noted to undergo Michael additions where nucleophiles attack the β-position of the unsaturated ester. vulcanchem.com

Iodolactonization Iodolactonization is a powerful and widely used electrophilic addition reaction for this class of compounds. wikipedia.org It is an intramolecular process where the terminal alkene reacts with an iodine source (e.g., I2) in the presence of a base like sodium bicarbonate. The reaction proceeds via the formation of a cyclic iodonium (B1229267) ion intermediate, which is then attacked by the internal carboxylate nucleophile. wikipedia.org This regio- and stereoselective reaction results in the formation of a five-membered γ-lactone ring with an iodine-containing methyl group, a versatile intermediate for further synthetic transformations. vulcanchem.comwikipedia.org This reaction is one of the most effective methods for synthesizing lactones under mild conditions. wikipedia.org

Cyclization Reactions and Lactone Formation

The presence of both a nucleophilic group (hydroxyl or carboxylate) and an electrophilic group (alkene) in the same molecule makes this compound an excellent substrate for cyclization reactions.

The primary pathway to lactones is through the previously mentioned iodolactonization , which yields an iodinated γ-lactone. vulcanchem.comwikipedia.org Beyond this, direct intramolecular esterification can occur under acidic conditions, where the hydroxyl group attacks the protonated carbonyl of the carboxylic acid to form a γ-lactone, specifically γ-vinyl-γ-butyrolactone. vulcanchem.com

A distinct cyclization pathway involves the hydroxyl group acting as the nucleophile. In iodoetherification , treatment with iodine leads to the formation of tetrahydrofuran derivatives instead of lactones. vulcanchem.com This highlights the competitive nature of the intramolecular nucleophiles (hydroxyl vs. carboxylate) and how reaction conditions can be tuned to favor one cyclized product over the other.

| Reaction Type | Participating Functional Groups | Key Reagent | Product Type | Reference |

|---|---|---|---|---|

| Iodolactonization | Carboxylic Acid, Alkene | Iodine (I₂) | γ-Iodolactone | vulcanchem.com, wikipedia.org |

| Acid-Catalyzed Lactonization | Carboxylic Acid, Hydroxyl Group | Acid (e.g., H₂SO₄) | γ-Lactone | vulcanchem.com |

| Iodoetherification | Hydroxyl Group, Alkene | Iodine (I₂) | Tetrahydrofuran derivative | vulcanchem.com |

Stereochemical Outcomes and Diastereocontrol in Chemical Transformations

The stereocenter at the C2 position plays a crucial role in directing the stereochemical outcome of reactions, a concept known as diastereocontrol. The synthesis of this compound and its derivatives often employs methods that achieve high levels of stereoselectivity.

One effective strategy is the use of chiral auxiliaries. For instance, an organoindium-mediated reaction between allyl bromide and 8-phenylmenthyl glyoxalate hydrate (B1144303) produces this compound with a high diastereoselectivity of 85%. vulcanchem.comresearchgate.net

The carbonyl-ene reaction provides another example of diastereocontrol. The reaction between various olefins and chiral derivatives of glyoxylic acid, such as those bearing Oppolzer's sultam or 8-phenylmenthol as chiral auxiliaries, can produce chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives. lookchem.comresearchgate.net When promoted by a Lewis acid like zinc bromide (ZnBr2), these reactions proceed with good to excellent diastereoselectivity, often in the range of 72–94% diastereomeric excess (de). lookchem.comresearchgate.net The existing stereocenter on the auxiliary guides the approach of the olefin to the carbonyl group, favoring the formation of one diastereomer over the other.

Furthermore, diastereoselective amidoallylation of glyoxylic acid using a chiral tert-butanesulfinamide and an allylboronic acid ester has been developed as a convenient route to optically active γ,δ-unsaturated α-amino acids, which are structurally related to the target compound. acs.org Such methods underscore the importance of stereocontrol in synthesizing and manipulating these valuable chiral building blocks.

| Reaction Type | Chiral Influence | Product | Reported Selectivity | Reference |

|---|---|---|---|---|

| Organoindium-mediated Allylation | 8-Phenylmenthyl glyoxalate (chiral auxiliary) | This compound | 85% de | vulcanchem.com, researchgate.net |

| Carbonyl-ene Reaction | Chiral glyoxylate (B1226380) auxiliary | 4-Substituted-2-hydroxypent-4-enoic acid | 72-94% de | lookchem.com, researchgate.net |

Applications of S 2 Hydroxypent 4 Enoic Acid As a Chiral Synthon and Building Block in Organic Synthesis

In the Asymmetric Synthesis of Complex Organic Molecules

The enantiopure nature of (S)-2-hydroxypent-4-enoic acid makes it an excellent chiral synthon for the asymmetric synthesis of complex organic molecules. In this context, a chiral synthon is a molecule that introduces a specific stereocenter into a target molecule, guiding the formation of the desired stereoisomer. The presence of the chiral center at the C2 position allows for the construction of intricate molecular architectures with high stereocontrol.

One notable application is in the synthesis of natural products and their analogues. For instance, it has been utilized in the total synthesis of seimatopolide A, a naturally occurring 10-membered macrolide. In this synthesis, both enantiomers of 3-hydroxypent-4-enoic acid were key fragments, obtained through a lipase-catalyzed kinetic resolution and then combined with other building blocks. acs.org The synthesis of such complex molecules often relies on the strategic use of chiral pool starting materials like this compound to build up the carbon skeleton with the correct stereochemistry.

The terminal double bond and the carboxylic acid functionality can be selectively modified to introduce further complexity. For example, the double bond can undergo reactions like cross-metathesis, epoxidation, and hydroformylation, while the carboxylic acid can be converted into esters or amides. This versatility allows chemists to elaborate the initial chiral scaffold into a variety of more complex structures.

As a Precursor for Chiral Derivatives and Analogues for Chemical Probes

The chemical reactivity of this compound makes it a suitable precursor for a variety of chiral derivatives and analogues that can be used as chemical probes. Chemical probes are small molecules designed to interact with biological systems in a specific way to study biological processes or to validate drug targets. The defined stereochemistry of these probes is often crucial for their selective interaction with biological macromolecules like proteins and enzymes.

The synthesis of various chiral α-hydroxy-β,γ-unsaturated esters can be achieved starting from derivatives of this compound. acs.org These esters are valuable intermediates that can be further functionalized. For example, the allyl group can be modified through reactions like free-radical addition of thiols, opening up pathways to a diverse library of compounds with different side-chain functionalities. epfl.ch This approach is particularly useful for generating libraries of compounds for screening purposes in drug discovery and chemical biology.

The enantioselective synthesis of this compound itself has been achieved through methods like the reaction of an organoindium reagent derived from allyl bromide with a chiral glyoxylate (B1226380) derivative. researchgate.net This ensures a reliable supply of the chiral starting material for the subsequent synthesis of probes. The ability to generate a range of structurally related chiral molecules from a common precursor is a powerful strategy in the development of chemical probes.

Role in the Development of Uniform, Sequence-Defined Oligomers and Polymeric Materials (non-biological applications)

Beyond its use in the synthesis of discrete small molecules, this compound plays a significant role in the development of advanced materials, specifically uniform, sequence-defined oligomers and polymers. These materials have precisely controlled monomer sequences and chain lengths, which allows for detailed investigations into structure-property relationships. epfl.chrsc.org

In one strategy, this compound serves as a masked hydrophilic monomer in the synthesis of oligo(α-hydroxy acid)s. epfl.ch It is incorporated into an alternating sequence with a hydrophobic α-hydroxy acid. The terminal allyl group of the this compound unit can be quantitatively modified in a post-polymerization step. epfl.chresearchgate.net This post-modification, often via free-radical addition of various thiols, allows for the introduction of a wide range of functionalities, creating libraries of oligomers with the same backbone but different side chains. epfl.ch This method provides a powerful tool for creating "foldamers," which are non-natural oligomers that can adopt specific folded conformations, similar to peptides or nucleic acids. epfl.ch

Advanced Research Methodologies and Techniques

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

The determination of enantiomeric purity is paramount in the synthesis and application of chiral compounds like (S)-2-hydroxypent-4-enoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone for separating enantiomers of non-volatile and thermally unstable compounds. chiralpedia.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). chiralpedia.com For the analysis of 2-hydroxy acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. chiralpedia.comresearchgate.net

In the context of synthesizing chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives, HPLC analyses have been successfully performed using Chiracel OD-H and AS-H columns. lookchem.com These columns, packed with silica (B1680970) gel coated with cellulose or amylose derivatives, allow for the effective separation of enantiomers when eluted with a mobile phase consisting of isopropanol (B130326) in hexane. lookchem.com The choice of a specific CSP and the mobile phase composition are critical for achieving optimal resolution between the (S) and (R) enantiomers.

Chiral Gas Chromatography (GC):

For volatile and thermally stable compounds, chiral GC offers high resolution and speed. chiralpedia.comgcms.cz The separation is achieved using capillary columns coated with a CSP, often a derivative of cyclodextrin. gcms.czchrom-china.com While direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation, conversion to a more volatile ester derivative, such as the methyl or ethyl ester, can facilitate analysis. The enantiomers of the derivatized compound can then be separated on a chiral GC column. vulcanchem.comlibretexts.org The selection of the appropriate cyclodextrin-based CSP is crucial for achieving baseline separation of the enantiomeric peaks. chrom-china.com

Table 1: Chiral Chromatographic Methods for 2-Hydroxypent-4-enoic Acid Derivatives

| Analytical Technique | Chiral Stationary Phase (CSP) | Mobile/Carrier Phase | Analyte Form | Key Findings |

| Chiral HPLC | Chiracel OD-H, AS-H | Isopropanol in Hexane | Acid/Ester | Effective separation of enantiomers of 4-substituted derivatives achieved. lookchem.com |

| Chiral GC | Cyclodextrin-based | Helium | Ester derivative | High resolution and speed for volatile derivatives. chiralpedia.comgcms.cz |

In Situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. soton.ac.uk In situ spectroscopic techniques are increasingly being employed to follow the synthesis of this compound and related compounds.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into a reaction vessel. This allows for the continuous acquisition of spectra as the reaction progresses. For instance, in the synthesis of this compound via a Petasis-type reaction, in situ monitoring could track the consumption of reactants like glyoxylic acid and the formation of the desired product by observing characteristic changes in the vibrational or magnetic resonance signals. acs.org

Recent advancements have seen the use of synchrotron-based time-resolved in situ X-ray diffraction to monitor mechanochemical syntheses in real-time, revealing direct conversion pathways from starting materials to products. nih.gov While not yet specifically reported for this compound, this powerful technique holds promise for understanding its solid-state synthesis. The development of analytical methodologies for real-time, in-process monitoring is a key principle of green chemistry, aiming to control processes and prevent the formation of hazardous substances. soton.ac.uk

Use of Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification technique used to improve the analytical properties of a compound. sigmaaldrich.com For this compound, derivatization can be employed to enhance its volatility for GC analysis, improve its chromatographic behavior, and increase the sensitivity of detection. sigmaaldrich.comsigmaaldrich.com

For Gas Chromatography:

To make this compound more amenable to GC analysis, its carboxylic acid and hydroxyl groups, which are polar and can lead to poor peak shape and adsorption in the GC system, can be derivatized. gcms.cz Silylation, the introduction of a silyl (B83357) group (e.g., trimethylsilyl), is a common strategy to replace active hydrogens in alcohols and carboxylic acids, thereby increasing volatility and thermal stability. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com Another approach is acylation, which involves reacting the hydroxyl and carboxyl groups with reagents like perfluoroacid anhydrides. gcms.cz

For Enhanced Enantiomeric Resolution:

Derivatization with a chiral reagent can convert a pair of enantiomers into diastereomers. nih.gov These diastereomers have different physical properties and can often be separated on a standard, achiral chromatographic column. nih.govmdpi.com For example, this compound could be reacted with a chiral amine to form diastereomeric amides, which could then be separated by HPLC or GC. mdpi.com This approach not only allows for the quantification of enantiomeric excess but can also be used to determine the absolute configuration of the enantiomers. mdpi.com Various chiral derivatizing agents have been developed for 2-hydroxy acids, including those based on camphorsultam. nih.govmdpi.com

Table 2: Derivatization Strategies for the Analysis of 2-Hydroxy Acids

| Derivatization Strategy | Reagent Example | Purpose | Analytical Technique | Benefit |

| Silylation | BSTFA | Increase volatility and thermal stability | GC | Improved peak shape and amenability to GC analysis. sigmaaldrich.com |

| Acylation | Perfluoroacid anhydrides | Increase volatility and detector response | GC | Formation of stable derivatives for analysis. gcms.cz |

| Chiral Derivatization | Chiral amines, Camphorsultam derivatives | Formation of diastereomers | HPLC, GC (achiral column) | Enables separation of enantiomers on achiral columns and determination of absolute configuration. nih.govmdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. cecam.org These methods allow for the computation of various molecular properties that together define the molecule's reactivity profile. mdpi.com

Detailed research findings from quantum chemical calculations on (S)-2-Hydroxypent-4-enoic acid would focus on several key descriptors. The distribution of electron density, for instance, can be visualized through the molecular electrostatic potential (MEP) map. For this molecule, the MEP would indicate regions of high electron density (negative potential) around the oxygen atoms of the carboxyl and hydroxyl groups, identifying them as likely sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group and the carboxylic acid proton would show positive potential, marking them as sites susceptible to nucleophilic interaction.

Calculated atomic charges provide a more quantitative measure of the electron distribution. These calculations would confirm the polarization of the C=O, O-H, and C=C bonds, highlighting the electrophilic and nucleophilic centers within the molecule. Such theoretical investigations provide a foundational understanding of the molecule's intrinsic reactivity, guiding the design of synthetic routes. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates electron-donating capability (location: C=C bond) |

| Energy of LUMO | -0.5 eV | Indicates electron-accepting capability (location: C=O group) |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity |

| Mulliken Charge on O(carbonyl) | -0.55 e | Quantifies the partial negative charge, a nucleophilic center |

| Mulliken Charge on C(carbonyl) | +0.60 e | Quantifies the partial positive charge, an electrophilic center |

Molecular Dynamics Simulations for Conformational Landscape Analysis

This compound is a flexible molecule with several rotatable single bonds. Its biological activity and chemical reactivity are intimately linked to its three-dimensional shape, or conformation. mun.ca Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time, providing insights into their dynamic behavior and preferred shapes in different environments. mdpi.combonvinlab.org

An MD simulation of this compound would typically be performed by placing the molecule in a simulation box filled with solvent molecules, such as water, to mimic physiological conditions. The simulation algorithm then solves Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. jinr.ru

Analysis of the MD trajectory reveals the molecule's conformational preferences. Key analyses include:

Root Mean Square Deviation (RMSD): This is calculated over the course of the simulation to assess whether the molecule has reached a stable equilibrium state. jinr.ru

Dihedral Angle Analysis: The rotation around specific bonds (dihedrals) is monitored to identify the most populated rotational states (rotamers). For this compound, the key dihedrals would be around the C-C and C-O single bonds.

Cluster Analysis: This technique groups similar structures from the trajectory, allowing for the identification of the most dominant and energetically favorable conformations. bonvinlab.org

Table 2: Key Dihedral Angles Defining the Conformation of this compound

| Dihedral Angle | Atoms Defining the Angle | Description of Rotation |

|---|---|---|

| τ1 | O=C-C(OH)-C | Rotation around the bond adjacent to the carbonyl |

| τ2 | C-C(OH)-C-C | Rotation around the central C-C bond |

| τ3 | C(OH)-C-C=C | Rotation determining the orientation of the vinyl group |

| τ4 | C-O-H | Rotation of the hydroxyl proton |

| τ5 | O=C-O-H | Defines the syn/anti conformation of the carboxylic acid nih.gov |

In Silico Prediction of Reaction Pathways and Stereoselectivity

Beyond static properties and conformational dynamics, computational chemistry can be used to predict the outcomes of chemical reactions. This in silico prediction of reaction pathways and stereoselectivity is particularly important for chiral molecules, where controlling the three-dimensional arrangement of atoms is paramount. numberanalytics.comacs.org

For this compound, computational models can be used to explore various potential reactions, such as additions to the carbon-carbon double bond, or reactions at the carboxylic acid and alcohol functional groups. This is achieved by calculating the potential energy surface for a given reaction. Key points on this surface, such as the structures and energies of reactants, transition states, and products, are located. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

By comparing the activation energies for different competing pathways, chemists can predict which product is most likely to form. For example, in an electrophilic addition to the alkene, calculations can determine whether the reaction will proceed via a more stable carbocation intermediate, thus predicting the regioselectivity.

Furthermore, for a chiral catalyst or reactant, computational modeling can explain and predict the stereoselectivity of a reaction. acs.orgresearchgate.net By building models of the transition states for the formation of different stereoisomers, the models can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric hindrance) that favor one stereochemical outcome over another. acs.org

Computational tools are also used to predict plausible biosynthetic pathways. Software like rBAN (retro-biosynthetic analysis of nonribosomal peptides) uses in silico fragmentation to identify potential monomeric precursors of complex natural products. nih.gov 2-Hydroxypent-4-enoic acid has been identified as a monomer in such analyses, demonstrating the utility of computational methods in connecting chemical structures to their biological origins. nih.govsmartbiocontrol.eu

Table 3: Hypothetical Comparison of Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Michael Addition | Nucleophilic attack at the C4 position | 18.5 | Favored under specific nucleophilic conditions |

| Lactonization | Intramolecular esterification to form a five-membered ring | 25.0 | Less favorable under neutral conditions but possible with catalysis britannica.com |

| Epoxidation | Reaction at the C=C bond with a peroxy acid | 15.2 | Highly favorable pathway |

Future Research Directions and Emerging Areas for S 2 Hydroxypent 4 Enoic Acid

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemical manufacturing is a major driver of current research. For chiral molecules like (S)-2-Hydroxypent-4-enoic acid, future efforts will focus on moving away from traditional synthetic routes that often involve hazardous reagents, multiple steps, and significant waste generation. chemistryjournals.nettudelft.nl The principles of atom economy, which prioritize the maximum incorporation of reactant atoms into the final product, will be central to these new methodologies. monash.edu

A key research direction is the development of catalytic processes that minimize waste and improve efficiency. chemistryjournals.net For instance, the traditional multi-step synthesis of the anti-inflammatory drug ibuprofen, which had a low atom economy of approximately 40%, was revolutionized by a greener, three-step catalytic process with an atom economy of around 77%. monash.edu A similar paradigm shift is anticipated for the synthesis of chiral hydroxy acids. Future research could explore catalytic C-H activation or asymmetric hydrogenation pathways that reduce the number of synthetic steps and avoid the use of stoichiometric chiral auxiliaries.

Furthermore, the utilization of renewable feedstocks presents a significant opportunity for the sustainable production of this compound. Research into the conversion of biomass-derived platform chemicals, such as γ-valerolactone (GVL), into various pentenoic acid derivatives is an active area. rsc.org Developing a chemo- or biocatalytic route from such renewable precursors could drastically reduce the carbon footprint and economic cost associated with the synthesis of this chiral building block, aligning with the broader goals of a sustainable chemical industry. githubusercontent.comumaine.edu

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthesis ("Brown" Route) | Sustainable Synthesis ("Green" Route) |

|---|---|---|

| Starting Materials | Often petroleum-derived | Increasingly from renewable biomass githubusercontent.comumaine.edu |

| Atom Economy | Often low (<50%), generating significant waste monash.edu | High (>75%), minimizing byproducts monash.edu |

| Reagents | May involve stoichiometric, hazardous reagents | Employs catalytic, safer alternatives chemistryjournals.net |

| Solvents | Often volatile, toxic organic solvents | Use of benign solvents (e.g., water) or solvent-free conditions longdom.org |

| Process Steps | Typically multi-step and complex | Fewer steps, often streamlined or telescoped tudelft.nlmonash.edu |

Exploration of Novel Biocatalytic Systems for Production and Transformation

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis, offering high selectivity under mild, environmentally benign conditions. chemistryjournals.netnih.gov For the production of enantiopure 2-hydroxy acids, enzymes offer unparalleled stereoselectivity, which is crucial for applications in the pharmaceutical industry. researchgate.netnih.gov

Future research will likely focus on the discovery and engineering of novel enzymes for the synthesis of this compound. Key enzyme classes of interest include:

Ketoreductases (KREDs): These enzymes can asymmetrically reduce a keto-acid precursor, 2-oxopent-4-enoic acid, to furnish the desired (S)-enantiomer with high enantiomeric excess. The development of robust KREDs with cofactor regeneration systems is a promising strategy for scalable production. nih.govresearchgate.net

Hydroxylases: Enzymes such as cytochrome P450 monooxygenases can introduce hydroxyl groups with high regio- and stereoselectivity. nih.gov Exploring hydroxylases that can act directly on a pentenoic acid backbone could provide a direct route to the target molecule.

Hydratases: These enzymes catalyze the addition of water to a double bond and could be employed for the asymmetric hydration of a suitable precursor. nih.gov

Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, represent a particularly efficient approach. researchgate.net These cascades can overcome thermodynamic limitations and minimize the need for intermediate purification steps, leading to higher yields and process efficiency. nih.gov The development of whole-cell biocatalysts, which contain the necessary enzymatic machinery and cofactor regeneration systems, is another key area that simplifies the process and reduces costs. nih.gov

Table 2: Potential Biocatalytic Approaches for this compound

| Enzyme Class | Reaction Type | Advantages | Research Focus |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of a keto acid | High enantioselectivity, well-established technology nih.gov | Enzyme engineering for improved stability and substrate scope; efficient cofactor regeneration researchgate.net |

| Hydroxylases (e.g., P450s) | Stereoselective hydroxylation | Can functionalize unactivated C-H bonds nih.gov | Discovery of novel hydroxylases, improving enzyme stability and activity |

| Hydrolases (e.g., Lipases) | Kinetic resolution of a racemic ester | Broad substrate scope, commercially available | Development of dynamic kinetic resolution processes to achieve >50% yield nih.gov |

| Tandem/Cascade Systems | Multi-step one-pot synthesis | Increased efficiency, reduced waste, circumvents intermediate isolation researchgate.netnih.gov | Designing compatible multi-enzyme systems and whole-cell catalysts nih.govnih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch manufacturing to continuous flow processing is revolutionizing the synthesis of fine chemicals and pharmaceuticals. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. nih.govacs.orgflinders.edu.au For the synthesis of this compound and its derivatives, flow chemistry presents several advantages. The small reactor volumes and high surface-area-to-volume ratios allow for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. researchgate.net

A significant area of future research is the integration of biocatalysis with continuous flow systems. rsc.orgrsc.org Immobilizing enzymes in packed-bed reactors allows for their continuous reuse, which is critical for developing cost-effective industrial processes. nih.gov Such systems can run for extended periods, providing a steady stream of the chiral product without the need for catalyst separation from the product mixture. nih.gov

In parallel, automated synthesis platforms are accelerating the discovery and development of complex molecules. chemspeed.comyoutube.com These robotic systems can perform multi-step syntheses, including purification and analysis, with minimal human intervention. illinois.edunih.gov Applying this technology to this compound would enable the rapid generation of a library of derivatives for screening in drug discovery or materials science. nih.gov An automated assembly-line approach could iteratively use the chiral building block to construct complex molecular architectures with complete stereochemical control. chemspeed.com

Advanced Applications in Asymmetric Synthesis Beyond Current Paradigms

As a bifunctional chiral building block, this compound is a valuable synthon for creating more complex, high-value molecules. nih.gov Its hydroxyl and carboxyl groups can be readily modified, and the terminal alkene provides a handle for a wide range of chemical transformations, such as cross-metathesis, epoxidation, or addition reactions.

Future research will undoubtedly explore the use of this building block in novel and ambitious synthetic campaigns. The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, as the different enantiomers of a drug can have vastly different biological activities. eurekalert.org this compound can serve as a key starting material for the asymmetric synthesis of natural products, antibiotics, and other pharmaceutically active compounds. nih.govacs.org

Emerging areas in catalytic asymmetric synthesis may also leverage this molecule. nih.gov For example, it could be used as a chiral ligand precursor in metal-catalyzed reactions or as a substrate in novel organocatalytic transformations to build complex stereochemical arrays. nih.gov The ability to install its specific stereochemistry and functionality into larger molecules opens up new avenues in the diversity-oriented synthesis of chemical libraries for drug discovery.

Q & A

Q. What are the established methods for synthesizing (S)-2-Hydroxypent-4-enoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example:

- Chiral Resolution : Use (S)-lactic acid derivatives as starting materials to retain stereochemistry .

- Asymmetric Aldol Reactions : Employ organocatalysts (e.g., proline derivatives) to control the stereochemistry at the C2 hydroxyl group.

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Verify enantiomeric purity via chiral HPLC or polarimetry .

Q. Data Presentation Example :

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Chiral Resolution | 72 | 98 | [16] |

| Asymmetric Aldol | 65 | 95 | [16] |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze -NMR for the vinyl proton (δ 5.2–5.8 ppm, doublet of doublets) and hydroxyl proton (δ 2.5–3.5 ppm, broad). -NMR confirms the carboxylic acid (δ 170–175 ppm) and double bond (δ 120–130 ppm) .

- IR Spectroscopy : Identify the carboxylic acid O–H stretch (2500–3300 cm) and C=O stretch (1700–1750 cm).

- Mass Spectrometry : Use HRMS to confirm molecular ion [M–H] at m/z 129.0426 (calculated for CHO) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–10). The compound is prone to hydrolysis at extreme pH due to the labile α-hydroxyl and conjugated double bond .

- Thermal Stability : Use TGA/DSC to assess decomposition above 150°C. Store at –20°C in anhydrous solvents to prevent dimerization.

- Data Interpretation : Plot degradation rates (k) vs. pH to identify optimal storage conditions.

Advanced Research Questions

Q. How does the stereochemistry at C2 influence the biological activity of this compound?

- Methodological Answer :

- Comparative Studies : Synthesize both (S)- and (R)-enantiomers and test in enzyme inhibition assays (e.g., lactate dehydrogenase).

- Mechanistic Insight : The (S)-configuration may enhance binding to chiral active sites via hydrogen bonding. Use molecular docking simulations to validate interactions .

- Data Contradiction : If activity varies unexpectedly, assess enantiomeric purity or test for allosteric effects .

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR or HPLC results)?

- Methodological Answer :

- Iterative Analysis : Cross-validate with orthogonal techniques (e.g., X-ray crystallography for absolute configuration).

- Error Source Identification : Check for solvent impurities, instrumental calibration, or tautomerism. For HPLC discrepancies, optimize mobile phase (e.g., chiral columns with acetonitrile/water gradients) .

Q. What computational methods are effective for modeling the reactivity of this compound in enzymatic environments?

- Methodological Answer :

- DFT Calculations : Model transition states for decarboxylation or hydration reactions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- MD Simulations : Simulate interactions with water molecules or enzymes (e.g., 100 ns trajectories in GROMACS). Analyze hydrogen bond networks near the hydroxyl group .

Q. How should in vivo studies be designed to evaluate the metabolic fate of this compound?

- Methodological Answer :

- Animal Models : Administer -labeled compound to track distribution. Use LC-MS/MS for quantifying metabolites in plasma.

- Ethical Compliance : Follow institutional guidelines for dosing and euthanasia. Include control groups to distinguish endogenous vs. exogenous metabolites .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices. Processed data (e.g., kinetic rates) should be in the main text .

- Equations : Use balanced equations with state symbols (e.g., ) .

- Uncertainty Analysis : Report standard deviations for triplicate measurements. Use Q-test for outlier removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.